molecular formula O2<br>O2(2−) B1211578 Oxygen CAS No. 7782-44-7

Oxygen

Cat. No. B1211578
CAS RN: 7782-44-7
M. Wt: 31.999 g/mol
InChI Key: MYMOFIZGZYHOMD-UHFFFAOYSA-N
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Patent
US05725837

Procedure details

In all previously known anthraquinone processes, the oxidation reaction and the extraction take place in separate steps, and thus also in separate vessels. The oxidation reaction, in which anthrahydroquinone derivatives react with oxygen, forming hydrogen peroxide and anthraquinone derivatives, takes place in the oxidation reactor. From this reactor the organic working solution, which contains dissolved hydrogen peroxide, is directed to another vessel, wherein the hydrogen peroxide is removed by extracting it with water. In the oxidation reactor there are two phases, an organic working solution and an oxygen-containing gas phase. In the extraction vessel there are two liquid phases, an organic solution and an aqueous phase. Two phenomena essential for the process occur in the oxidation reactor, namely the dissolving of oxygen in the organic working solution and the oxidation reaction in the working solution. The key phenomenon occurring in the extraction vessel is the passing of the hydrogen peroxide from the working solution to the aqueous phase.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2[C:13](=[O:15])[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6](=[O:16])[C:5]=2[CH:4]=[CH:3][CH:2]=1.C1C=C2C(O)=C3C(=C(O)C2=CC=1)C=CC=C3.[O:33]=[O:34]>>[OH:33][OH:34].[CH:8]1[C:7]2[C:6](=[O:16])[C:5]3[C:14](=[CH:1][CH:2]=[CH:3][CH:4]=3)[C:13](=[O:15])[C:12]=2[CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the extraction
CUSTOM
Type
CUSTOM
Details
The oxidation reaction

Outcomes

Product
Name
Type
product
Smiles
OO
Name
Type
product
Smiles
C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05725837

Procedure details

In all previously known anthraquinone processes, the oxidation reaction and the extraction take place in separate steps, and thus also in separate vessels. The oxidation reaction, in which anthrahydroquinone derivatives react with oxygen, forming hydrogen peroxide and anthraquinone derivatives, takes place in the oxidation reactor. From this reactor the organic working solution, which contains dissolved hydrogen peroxide, is directed to another vessel, wherein the hydrogen peroxide is removed by extracting it with water. In the oxidation reactor there are two phases, an organic working solution and an oxygen-containing gas phase. In the extraction vessel there are two liquid phases, an organic solution and an aqueous phase. Two phenomena essential for the process occur in the oxidation reactor, namely the dissolving of oxygen in the organic working solution and the oxidation reaction in the working solution. The key phenomenon occurring in the extraction vessel is the passing of the hydrogen peroxide from the working solution to the aqueous phase.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2[C:13](=[O:15])[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6](=[O:16])[C:5]=2[CH:4]=[CH:3][CH:2]=1.C1C=C2C(O)=C3C(=C(O)C2=CC=1)C=CC=C3.[O:33]=[O:34]>>[OH:33][OH:34].[CH:8]1[C:7]2[C:6](=[O:16])[C:5]3[C:14](=[CH:1][CH:2]=[CH:3][CH:4]=3)[C:13](=[O:15])[C:12]=2[CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the extraction
CUSTOM
Type
CUSTOM
Details
The oxidation reaction

Outcomes

Product
Name
Type
product
Smiles
OO
Name
Type
product
Smiles
C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.